molecular formula C11H9NO5S2 B2834721 2-Hydroxy-5-(thiophene-2-sulfonylamino)-benzoic acid CAS No. 326023-08-9

2-Hydroxy-5-(thiophene-2-sulfonylamino)-benzoic acid

Cat. No. B2834721
CAS RN: 326023-08-9
M. Wt: 299.32
InChI Key: AVIOICZIPMVMFG-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(thiophene-2-sulfonylamino)-benzoic acid, also known as TSBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TSBA is a sulfonamide derivative of salicylic acid and is a white crystalline solid that is soluble in water and organic solvents.

Scientific Research Applications

Application in Ocular Carbonic Anhydrase Inhibition

Research has shown that derivatives of benzo[b]thiophene-2-sulfonamide, which are structurally related to 2-Hydroxy-5-(thiophene-2-sulfonylamino)-benzoic acid, may serve as potent ocular hypotensive agents. These compounds have been evaluated for their effectiveness in treating glaucoma, as demonstrated by their ability to inhibit ocular carbonic anhydrase in animal models (Graham et al., 1989).

Electrochemical Properties

The electrochemical reduction of compounds structurally similar to 2-Hydroxy-5-(thiophene-2-sulfonylamino)-benzoic acid has been studied, revealing insights into their electrochemical behavior. This research is crucial for understanding the interactions and transformations of these compounds under various conditions (Mandić et al., 2004).

Protein Binding Studies

Studies involving 2-(4'-Hydroxybenzeneazo)benzoic acid, a compound related to 2-Hydroxy-5-(thiophene-2-sulfonylamino)-benzoic acid, have been conducted to understand its binding to bovine serum albumin. This research provides valuable insights into the protein binding characteristics of these types of compounds (Zia & Price, 1975).

Synthesis and Application in Organic Chemistry

Research into the synthesis of benzo[b]thiophene derivatives, which are closely related to 2-Hydroxy-5-(thiophene-2-sulfonylamino)-benzoic acid, has provided valuable knowledge for the development of new organic compounds. These studies are significant for advancing the field of organic synthesis and the creation of novel molecules (Mao et al., 2016).

Environmental Applications

Studies have been conducted on the photochemical oxidation of benzo[b]thiophene, a related compound, in aqueous solutions. This research is important for understanding the environmental behavior and transformations of such compounds, particularly in scenarios like oil spills (Andersson & Bobinger, 1992).

Antitumor and Antibacterial Properties

Research into thiophene and thieno[3,2-d] pyrimidine derivatives, which are structurally similar to 2-Hydroxy-5-(thiophene-2-sulfonylamino)-benzoic acid, has indicated potential antitumor and antibacterial properties. These compounds have shown promising results against various human tumor cell lines and bacterial strains (Hafez et al., 2017).

properties

IUPAC Name

2-hydroxy-5-(thiophen-2-ylsulfonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO5S2/c13-9-4-3-7(6-8(9)11(14)15)12-19(16,17)10-2-1-5-18-10/h1-6,12-13H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVIOICZIPMVMFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-5-(thiophene-2-sulfonylamino)-benzoic acid

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